L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
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Overview
Description
Leupeptin(1+) is a guanidinium ion that is the conjugate acid of leupeptin, arising from protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of a leupeptin.
Scientific Research Applications
Crystal Structure and Conformational Stability
- N-acetyl-l-prolyl-l-leucinamide (NAPLA), a related compound, demonstrates a unique molecular conformation and intermolecular hydrogen bonding pattern in its crystal structure. This informs the understanding of fusion properties and molecular interactions of similar substances (Puliti, Mattia, Giancola, & Barone, 2000).
Interactions in Aqueous Solutions
- The energetics of interactions between similar N-acetyl amino acid amides in aqueous solutions have been studied, revealing insights into molecular structure and substitution effects on these interactions (Blackburn, Lilley, & Walmsley, 1982).
Enthalpy of Solution
- Measurements of the enthalpy of solution for related compounds, including N-acetyl-L-leucinamide, provide valuable data on molecular behavior and interactions in different solvents (Sijpkes, Oudhuis, Somsen, & Lilley, 1989).
Enzymatic Peptide Synthesis
- A study on the synthesis of hydrophobic peptide derivatives, including N-acetyl phenyl-l leucinamide, highlights the efficiency of biphasic reactors in peptide synthesis, offering insights into improved biocatalytic processes (Bastida, Blanco, Zárate, García-Junceda, & Guisán, 2018).
Interaction with Cyclomaltohexaose
- Research on the interaction of N-acetyl-l-leucinamide with cyclomaltohexaose in water shows that inclusion occurs with amino acids having longer alkyl chains, contributing to our understanding of molecular recognition and complex formation (Barone, Castronuovo, Ruocco, Elia, & Giancola, 1989).
Tripeptide Synthesis
- The synthesis of tripeptides, like L-prolyl-L-leucyl-glycinamide, using derivatives including L-leucine, demonstrates the application of specific methodologies in peptide synthesis (Xu Wensong, 2006).
Effects in Niemann-Pick Disease Type C Cells
- A study on N-Acetyl-Leucine and its enantiomers, closely related to L-Leucinamide, shows their potential therapeutic benefits in treating Niemann-Pick disease type C, indicating the broader implications of similar compounds in medical research (te Vruchte, Galione, Strupp, & Mann, 2019).
Acetylation and Transporter Switching
- Research on N-acetyl-DL-leucine reveals that acetylation can significantly change the uptake transporters in cells, a concept that might be applicable to similar compounds, offering insights into drug development and molecular pharmacology (Churchill, Strupp, Bremova-Ertl, Factor, Patterson, Platt, & Galione, 2020).
Future Directions
Properties
CAS No. |
24365-47-7 |
---|---|
Molecular Formula |
C40H82N12O14S |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 |
InChI Key |
FWGRMOYQEJXKOZ-XZZFGKIVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
Pictograms |
Irritant |
sequence |
LLR |
Synonyms |
acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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